molecular formula C9H16O2 B8480291 1-Propyl-cyclobutanecarboxylic acid methyl ester

1-Propyl-cyclobutanecarboxylic acid methyl ester

Cat. No. B8480291
M. Wt: 156.22 g/mol
InChI Key: TXJGBHZYTUCOCA-UHFFFAOYSA-N
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Patent
US07091231B2

Procedure details

LiBH4 (524 mg, 24 mmol) and methanol (1 mL) were added to a 0° C. solution of 1-2 (1.935 g, 11.4 mmol) in ether (22 mL). After 1 h at 0° C. and 1.5 h at room temperature, 41 mL 2 M NaOH was slowly added and the resulting mixture was stirred for 1 h. The mixture was then extracted with dichloromethane (3×40 mL) and the combined dichloromethane solution was washed with saturated NH4Cl solution and brine (150 mL each). The organic solution was then dried (Na2SO4), filtered and evaporated. Purification by flash chromatography on silica gel (dichloromethane) gave 1-3 (1.229 g, 87%).
Name
Quantity
524 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.935 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].CO.C[O:6][C:7]([C:9]1([CH2:13][CH2:14][CH3:15])[CH2:12][CH2:11][CH2:10]1)=O.[OH-].[Na+]>CCOCC>[CH2:13]([C:9]1([CH2:7][OH:6])[CH2:12][CH2:11][CH2:10]1)[CH2:14][CH3:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
524 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
1.935 g
Type
reactant
Smiles
COC(=O)C1(CCC1)CCC
Name
Quantity
22 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (3×40 mL)
WASH
Type
WASH
Details
the combined dichloromethane solution was washed with saturated NH4Cl solution and brine (150 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C1(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.229 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.